Si-TMT

Overview

Description

Synthesis Analysis

Si-TMT is used to efficiently scavenge residual palladium from catalyzed reactions . The functional group in Si-TMT is attached to a bioanalytical grade silica platform, thus the use of this material does not introduce impurities to the reaction system .Molecular Structure Analysis

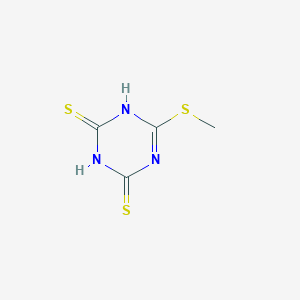

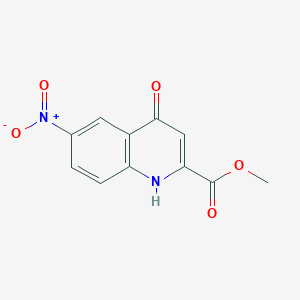

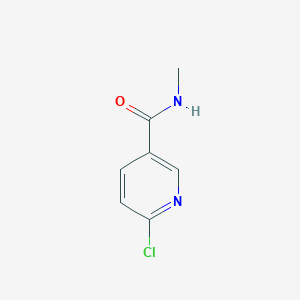

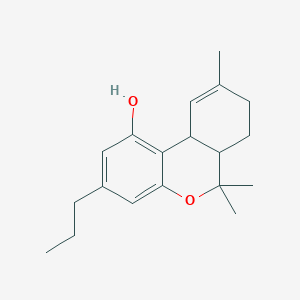

The Si-TMT molecule contains a total of 15 bond(s). There are 10 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), and 1 sulfide(s) .Chemical Reactions Analysis

Si-TMT has been shown to efficiently scavenge residual palladium from catalyzed reactions . It is used in reactions such as Suzuki-Miyaura cross coupling reactions, Heck reactions, Buchwald aminations, Wacker-type oxidation, hydrogenation, allylation, reductive deallylation and indole formation .Physical And Chemical Properties Analysis

Si-TMT is an inert robust, non-swelling adsorbent . It is ideal for restricted volume environments and fixed bed applications . It is also stable at room temperature and under atmospheric conditions .Scientific Research Applications

Palladium Scavenging in Pharmaceutical Synthesis

Si-TMT is highly effective in scavenging residual palladium from catalyzed reactions, which is crucial in the synthesis of pharmaceuticals. The presence of palladium can be detrimental to the final product’s purity and safety. Si-TMT’s robust and non-swelling nature makes it ideal for use in restricted volume environments and fixed bed applications .

Metal Removal in API Manufacturing

Active Pharmaceutical Ingredient (API) manufacturing often requires the removal of metal impurities to meet stringent quality standards. Si-TMT serves as a gold standard silica-based metal scavenger, ensuring the complete removal of metals like palladium, which is essential for the safety and efficacy of pharmaceutical APIs and intermediates .

Proteomics Research

In proteomics, Si-TMT can be used in conjunction with mass spectrometry to enhance the quantitation efficiency of proteins. This application is particularly valuable in biological research, where understanding protein dynamics and interactions is key. The Tribrid technology, which is designed for high throughput quantitative proteomics workflows, benefits significantly from the use of Si-TMT .

Biological Sample Analysis

Si-TMT’s compatibility with isobaric tags allows for the analysis of biological samples derived from cells, tissues, or fluids. This flexibility is advantageous for experiments that require the comparison of multiple biological conditions or experimental setups .

High-Throughput Screening

The ability of Si-TMT to facilitate increased throughput in mass spectrometry experiments makes it a valuable tool in high-throughput screening. This application is critical for drug discovery and other research areas where large sets of compounds or conditions need to be analyzed rapidly and accurately .

Environmental Monitoring

Si-TMT can be applied in environmental monitoring to detect and quantify trace metals in various samples. Its high specificity and capacity for metal scavenging make it suitable for assessing pollution levels and studying the impact of metals on ecosystems .

Chemical Process Optimization

In chemical manufacturing, Si-TMT can be used to optimize processes by removing unwanted metal catalysts from reaction mixtures. This not only improves the quality of the final product but also reduces waste and enhances the sustainability of the manufacturing process .

Academic Research and Education

Si-TMT provides a practical example of adsorption and catalysis, making it a useful tool in academic settings for teaching and research. Students and researchers can study its properties and applications, gaining hands-on experience with advanced materials used in industry .

Mechanism of Action

Target of Action

Si-TMT, also known as 2,4,6-trimercaptotriazine silica, is a powerful generic use metal scavenger . It is primarily targeted at residual palladium from palladium-catalyzed reactions .

Mode of Action

Si-TMT interacts with its targets through covalent bonding. Specifically, it reacts with amino termini and lysine residues of peptides and proteins . This interaction results in the scavenging of residual palladium from palladium-catalyzed reactions .

Biochemical Pathways

It is known that si-tmt plays a role in the ubiquitin-mediated proteolysis pathways

Result of Action

It is known that si-tmt can efficiently scavenge residual palladium from palladium-catalyzed reactions . This suggests that Si-TMT may have a role in reducing the toxicity of palladium residues in these reactions.

Action Environment

The action, efficacy, and stability of Si-TMT can be influenced by various environmental factors. For example, the solvent used can affect the action of Si-TMT . Additionally, the temperature and atmospheric conditions can also influence the stability of Si-TMT

Future Directions

properties

IUPAC Name |

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDIFOZBJEFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480642 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226494-16-1 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4,5-Trimethylthiazole (TMT) exposure affect puberty onset in female mice?

A1: The research indicates that chronic exposure to TMT, a component of predator odor, leads to a significant delay in puberty onset in female mice. [] This delay is observed through a later first estrus (an indicator of puberty) in TMT-exposed mice compared to the control group. [] The study suggests that TMT exposure triggers stress responses, potentially impacting the hormonal regulation of puberty, specifically by reducing the frequency of luteinizing hormone (LH) pulses. []

Q2: What are the behavioral effects observed in female mice exposed to TMT?

A2: Alongside delayed puberty, TMT exposure also resulted in increased anxiety-like behaviors in the mice. [] This was evident in their reduced exploration of open spaces in the Elevated Plus Maze and Light/Dark Box tests, as well as decreased social interaction time. [] This suggests that TMT, as a stressor, not only impacts physiological development but also induces behavioral changes associated with anxiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

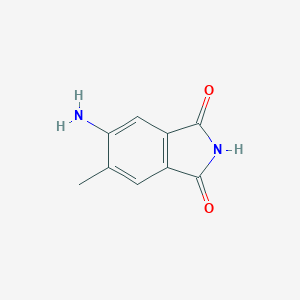

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

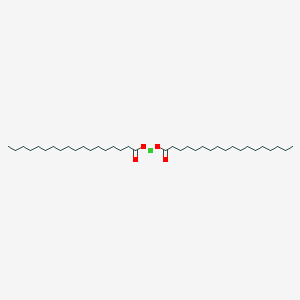

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)